![molecular formula C13H18Cl2F4N2 B2465475 N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1322200-87-2](/img/structure/B2465475.png)
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H16F4N2・2HCl . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is 349.2 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is used as a building block in various chemical reactions . The specific reactions it participates in are not detailed in the available resources.Scientific Research Applications
- Mechanism : The unique properties of the fluorine atom and the pyridine moiety contribute to their therapeutic effects .
- Structure-Activity Relationships : Understanding how different substitutions affect biological activity .
Agrochemicals and Crop Protection
Pharmaceuticals
Functional Materials
Chemical Intermediates
Medicinal Chemistry
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-10-3-5-18-6-4-10;;/h1-2,7,10,18-19H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYWIAELWYYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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